Uridine, 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
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Overview
Description
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally characterized by the presence of a 5-methyl-1H-1,2,3-triazole moiety attached to the 3’ position of the uridine molecule. It is part of a broader class of nucleoside analogs that have been extensively studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is catalyzed by copper(I) ions and involves the reaction of an azide with an alkyne to form the triazole ring . The general steps include:
Preparation of the azide: The azide precursor is synthesized from the corresponding halide.
Preparation of the alkyne: The alkyne precursor is synthesized from the corresponding alcohol.
Cycloaddition reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the triazole ring but shares the dideoxy structure.
5-Methyluridine: Contains a methyl group at the 5-position but lacks the dideoxy structure.
3’-Azido-3’-deoxythymidine (AZT): Contains an azido group at the 3’ position and is used as an antiviral agent.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
131673-41-1 |
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Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O4/c1-7-5-13-15-17(7)8-4-11(21-9(8)6-18)16-3-2-10(19)14-12(16)20/h2-3,5,8-9,11,18H,4,6H2,1H3,(H,14,19,20)/t8-,9+,11+/m0/s1 |
InChI Key |
DAVNGMDIOYZXMZ-IQJOONFLSA-N |
Isomeric SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O |
Canonical SMILES |
CC1=CN=NN1C2CC(OC2CO)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
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